molecular formula C8H5F5O2 B1349402 2-(Pentafluorophenoxy)ethanol CAS No. 2192-55-4

2-(Pentafluorophenoxy)ethanol

Cat. No.: B1349402
CAS No.: 2192-55-4
M. Wt: 228.12 g/mol
InChI Key: NPVVUYMVRISVGK-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)ethanol: is an organic compound with the molecular formula C8H5F5O2 . It is characterized by the presence of a pentafluorophenoxy group attached to an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Pentafluorophenoxy)ethanol typically involves the reaction of pentafluorophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6F5OH+C2H4OC6F5OCH2CH2OH\text{C}_6\text{F}_5\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{F}_5\text{OCH}_2\text{CH}_2\text{OH} C6​F5​OH+C2​H4​O→C6​F5​OCH2​CH2​OH

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Pentafluorophenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane or ether derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products:

    Oxidation: Pentafluorophenoxyacetaldehyde, Pentafluorophenoxyacetic acid

    Reduction: Pentafluorophenoxyethane, Pentafluorophenoxyethyl ether

    Substitution: Various substituted ethers and esters

Scientific Research Applications

2-(Pentafluorophenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme mechanisms.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenoxy)ethanol involves its interaction with various molecular targets. The pentafluorophenoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)ethanol
  • 2-(Difluoromethoxy)ethanol
  • 2-(Pentafluorophenyl)ethanol

Comparison:

2-(Pentafluorophenoxy)ethanol is unique due to the presence of five fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to other fluorinated alcohols. This high degree of fluorination enhances its stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in applications where these properties are desired.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVVUYMVRISVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345290
Record name 2-(Pentafluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2192-55-4
Record name 2-(Pentafluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pentafluorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(pentafluorophenoxy)ethanol suitable for use in gas chromatography?

A1: The structure of this compound makes it well-suited for GC-ECD analysis. []

  • Enhanced Detection Sensitivity: The molecule contains a pentafluorophenoxy group, which is highly electronegative. This property enhances the sensitivity of detection using electron capture detectors (ECD) in gas chromatography. []
  • Derivatization Capability: The reagent readily reacts with various functional groups, including carboxylic acids, thiols, phenols, and certain anions like iodide. This allows for the conversion of these analytes into volatile derivatives suitable for GC analysis. []
  • Reduced Interference: this compound incorporates a tertiary amino group (substituted piperidine) that can be removed after derivatization through acid treatment. This step minimizes the interference of excess reagent during GC separation and ECD detection. []

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